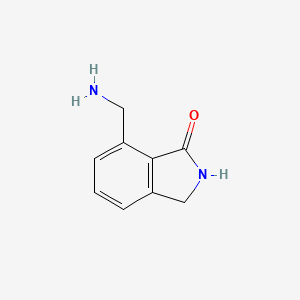

7-(Aminomethyl)isoindolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

7-(aminomethyl)-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12) |

InChI Key |

LIQMETHGSGOSKV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)CN)C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Aminomethyl Isoindolin 1 One and Analogues

General Strategies for Isoindolin-1-one (B1195906) Ring System Construction

The formation of the bicyclic isoindolin-1-one structure can be achieved through several distinct synthetic paradigms. These general methods provide the foundational chemistry upon which specific syntheses of substituted analogues are built.

Phthalimides and their precursors, such as phthalic anhydride (B1165640), serve as common and versatile starting materials for isoindolin-1-one synthesis. One direct method involves the reaction of phthalic anhydride with various primary amines to form N-substituted phthalimides, which can then be selectively reduced to the corresponding isoindolin-1-ones. nih.govlookchem.com For instance, the reduction of cyclic imides to hydroxylactams and subsequently to lactams can be accomplished electrochemically using a simple undivided cell, offering a controllable and high-yield pathway. organic-chemistry.org

Another phthalimide-based strategy is the photodecarboxylative addition of carboxylates to phthalimide (B116566) derivatives. jcu.edu.auresearchgate.net This process, often conducted in aqueous media, generates 3-hydroxy-isoindolin-1-one derivatives, which can be further modified. jcu.edu.auresearchgate.net Subsequent acid-catalyzed dehydration of these intermediates can yield 3-alkylidene or 3-arylmethyleneisoindolin-1-ones. researchgate.netjcu.edu.au The transformation of lactones (phthalides) to lactams (isoindolin-1-ones) represents a related approach. This can be achieved by first reacting the phthalide (B148349) with an amine to form an o-hydroxymethylbenzamide, which then undergoes a base-induced intramolecular N-alkylation to yield the desired isoindolin-1-one. lookchem.com

A variety of reduction and cyclization protocols are employed to construct the isoindolin-1-one ring. A widely used method involves the condensation of o-phthalaldehyde (B127526) with primary amines, followed by cyclization. clockss.org An indium-mediated one-pot reductive heterocyclization has been developed, allowing for the synthesis of isoindolin-1-ones directly from o-phthalaldehyde and nitroarenes, where the nitro group is reduced in situ to an amine. clockss.org

Similarly, 2-carboxybenzaldehyde (B143210) can be coupled with amines through a reductive C-N coupling and intramolecular amidation sequence. organic-chemistry.org This reaction can be catalyzed by ultrathin platinum nanowires under a hydrogen atmosphere to produce N-substituted isoindolin-1-ones in excellent yields. organic-chemistry.org In a different approach, the cyclization of phthalonitriles in the presence of a base is a highly reactive method that can lead to high yields of related macrocyclic structures and serves as a potential route for isoindoline (B1297411) derivatives. researchgate.net Domino reactions, such as a nitro reduction-Friedländer heterocyclization, illustrate the efficiency of combining reduction and cyclization in a single pot, for instance, by reducing a 2-nitrobenzaldehyde (B1664092) and cyclizing it with an active methylene (B1212753) compound. mdpi.com

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed C-H activation and annulation reactions for their atom- and step-economy. nih.govbohrium.com These powerful methods allow for the direct construction of the isoindolin-1-one ring from simple benzamide (B126) precursors. researchgate.net Catalysts based on rhodium, palladium, ruthenium, and copper are commonly used. researchgate.netorganic-chemistry.orgrsc.org

For example, a Rh/Cu-cocatalyzed system can achieve the oxidative C-H/N-H annulation of N-methoxy benzamides with saturated ketones to form isoindolinones. rsc.org Palladium-catalyzed C-H carbonylation of primary benzylamines, where the amine group acts as a directing group, provides a direct route to the benzolactam core under an atmosphere of carbon monoxide or using a CO surrogate. organic-chemistry.org These C-H activation strategies avoid the need for pre-functionalized substrates, such as halogenated benzamides, offering a more direct and efficient synthetic route. organic-chemistry.orgresearchgate.net The reactions often proceed through the formation of a metallacyclic intermediate followed by migratory insertion or reductive elimination to forge the new C-C and C-N bonds of the heterocyclic ring. researchgate.net

Specific Synthetic Routes to Aminomethyl-Substituted Isoindolin-1-ones

The synthesis of 7-(aminomethyl)isoindolin-1-one specifically requires methods that can accommodate or introduce the aminomethyl group at the C-7 position of the isoindolinone core. A logical and effective strategy involves the installation of a precursor functional group, such as a cyano group, onto the aromatic ring, which is subsequently reduced to the aminomethyl group.

A key pathway to aminomethyl-substituted isoindolin-1-ones involves the synthesis of a cyano-substituted isoindolin-1-one intermediate, followed by chemical reduction. This typically begins with a suitably substituted aryl halide, such as a 7-bromo-isoindolin-1-one, which can be accessed from the cyclization of precursors like 2-bromo-3-methylbenzoic acid derivatives. The aryl bromide is then converted to an aryl nitrile via a cyanation reaction. researchgate.net

The final and crucial step is the reduction of the aromatic nitrile (cyano group) to a primary amine (aminomethyl group). This hydrogenation can be challenging, but methods for the complete reduction of aromatic cyano groups have been developed, enabling the synthesis of compounds like 6-(aminomethyl)isoindolin-1-one (B597339) and demonstrating the viability of this approach. researchgate.net Reductive amination of the corresponding aldehyde is another established method for preparing aminomethyl-substituted dihydro-isoindoles. researchgate.net

Transition metal-catalyzed cyanation has become the preferred method for synthesizing aryl nitriles from aryl halides, largely replacing older, harsher methods that often require stoichiometric copper cyanide. google.com Palladium and nickel are the most extensively studied and effective catalysts for this transformation due to their high efficacy and broad functional group tolerance. rsc.orgrsc.org

Palladium-catalyzed cyanation, first reported in 1973, has seen significant evolution. rsc.org Modern systems often employ various palladium sources (e.g., Pd(OAc)₂, PdCl₂) in combination with specific ligands to facilitate the catalytic cycle. rsc.org A range of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium hexacyanoferrate (K₄[Fe(CN)₆]). rsc.orgmdpi.com

Nickel-catalyzed systems offer a cost-effective alternative to palladium. google.commdpi.com These reactions can convert a broad range of aryl chlorides and triflates into the corresponding nitriles. google.comnih.gov Some innovative nickel-catalyzed methods even use benign sources like acetonitrile (B52724) as the cyanating agent, proceeding via a C-CN bond cleavage mechanism. nih.gov The choice of catalyst, ligand, cyanide source, and reaction conditions is critical for achieving high yields and functional group compatibility.

Table 1: Comparison of Transition Metal Catalyst Systems for Aryl Cyanation

| Catalyst System | Substrate | Cyanide Source | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|---|

| Palladium(II) acetate (B1210297) / dppf | Aryl Bromides/Iodides | KCN | DMF | 140-150 | Early palladium-catalyzed method. | rsc.org |

| Pd Nanoparticles on ZnO | Aryl Bromides/Chlorides | K₄[Fe(CN)₆] | DMF | 130 | Ligand-free and additive-free conditions. | rsc.org |

| NiBr₂ / DBU | Aryl Halides | Cyanogen bromide | N/A | Mild Conditions | Reductive cyanation with a cost-effective reagent. | mdpi.com |

| Ni(MeCN)₆₂ / 1,10-phenanthroline | Aryl Halides/Triflates | Acetonitrile (MeCN) | Acetonitrile | N/A | Toxic cyanide-free method using MeCN as the cyanide source. | nih.gov |

| Palladium Chloride / NCTS | Aryl Halides | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Ethanol (B145695) | N/A | Utilizes a stable and less hazardous cyanide source. | rsc.org |

Cyanation and Subsequent Hydrogenation Methodologies

Optimization of Hydrogenation Conditions for Complete Reduction

The conversion of a cyano group to a primary amine via catalytic hydrogenation is a fundamental and industrially significant transformation. wikipedia.org The synthesis of 7-(aminomethyl)isoindolin-1-one from its corresponding 7-cyano precursor relies on the complete reduction of the nitrile. However, this process can be complicated by the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the primary amine product. wikipedia.org

Optimization of this reduction is critical for achieving high selectivity and yield of the desired primary amine. Key factors influencing the reaction's outcome include the choice of catalyst, solvent, temperature, hydrogen pressure, and additives. wikipedia.org

Catalyst Selection: Group 10 metals such as Raney nickel, palladium, and platinum are commonly used catalysts for nitrile hydrogenation. wikipedia.org

Raney Nickel: Often used in combination with a hydride source like potassium borohydride (B1222165) (KBH₄) in an alcohol solvent, this system can efficiently reduce both aliphatic and aromatic nitriles to primary amines under mild conditions. semanticscholar.orgumich.edu The addition of a base, such as sodium or potassium hydroxide, can further improve selectivity for the primary amine. google.com Highly dispersed nickel catalysts supported on materials like SiC or Al₂O₃ have also shown high performance and selectivity, often without the need for additives like ammonia (B1221849). rsc.orgrsc.org

Rhodium Catalysts: Rhodium complexes, though less explored, are effective for the selective reduction of nitriles to primary amines, sometimes under ambient conditions. thieme-connect.deresearchgate.net The presence of an acid, like hydrogen chloride, can prevent the formation of secondary amines when using palladium or rhodium catalysts. mdma.ch

Palladium Catalysts: Supported palladium catalysts are also effective, and their performance can be enhanced under continuous-flow conditions, which can improve yield and catalyst longevity. nih.gov

Reaction Conditions:

Additives: The addition of ammonia is a common strategy to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from side reactions. rsc.org Alternatively, using an acidic medium can protonate the newly formed primary amine, preventing it from acting as a nucleophile. mdma.ch

Solvent and Temperature: Alcoholic solvents like ethanol are frequently used. semanticscholar.orgumich.edu The optimal temperature varies; for instance, reducing aromatic nitriles with Raney Ni/KBH₄ may require slightly elevated temperatures (e.g., 50 °C) compared to aliphatic nitriles (room temperature). umich.edu

| Catalyst System | Substrate Type | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Raney Ni / KBH₄ | Aromatic & Aliphatic | Dry ethanol, Room Temp to 50 °C | Mild, efficient, and easy to handle; high yields of primary amines. | semanticscholar.orgumich.edu |

| Pd/SiO₂ (Polysilane) | Aromatic & Aliphatic | Continuous-flow, 60 °C, 50 kPa H₂ | High catalyst stability and longevity; quantitative yields. | nih.gov |

| Ni/Al₂O₃ | Aromatic & Aliphatic | 60–80 °C, 2.5 bar H₂, ammonia additive | High selectivity for primary amines due to ammonia addition. | rsc.org |

| Rhodium(I) Complexes | Aromatic & Aliphatic | Ambient temperature and pressure | High selectivity for primary amines under very mild conditions. | researchgate.net |

| Palladinized Charcoal / HCl | Aromatic | Absolute alcohol, HCl | Prevents secondary amine formation by protonating the product. | mdma.ch |

Directed Lithiation and Electrophilic Quenching Routes

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method involves using a directing metalating group (DMG) to guide an organolithium base to deprotonate the adjacent ortho-position, creating a stabilized lithium intermediate that can then be quenched with an electrophile.

For the synthesis of isoindolinone analogues, N-substituted benzylamines are common starting materials. The N-substituent, such as a pivaloyl or a dimethylurea group, acts as the DMG. The lithiation of N'-benzyl-N,N-dimethylurea with a strong base like tert-butyllithium (B1211817) (t-BuLi) occurs at the ortho-position of the aromatic ring. Subsequent intramolecular cyclization upon reaction with an electrophile (or an internal electrophilic carbon) affords the 3-substituted isoindolin-1-one ring system in a one-pot procedure. researchgate.net This approach is highly efficient, providing a range of 3-substituted isoindolin-1-ones in high yields.

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.org Several MCRs have been developed for the synthesis of the isoindolinone core.

One such approach involves the Ugi-type multicomponent reaction using methyl 2-formylbenzoate (B1231588) as a key starting material. researchgate.net A modular solid-phase MCR has also been reported where a mixture of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile react to produce chiral 3-substituted isoindolinones. nih.govresearchgate.net The use of microwave irradiation can further optimize these reactions to achieve good to excellent yields. researchgate.net Another strategy involves an indium-mediated reductive condensation between nitroarenes and o-phthalaldehyde, providing a one-pot route to N-substituted isoindolin-1-ones. clockss.org Recently, a catalyst- and additive-free three-component synthesis of 3-thioisoindolinones was developed using microdroplet chemistry, which dramatically accelerates the reaction between 2-acylbenzaldehydes, amines, and thiols. nih.gov

Cascade Processes for Isoindolinone Framework Formation

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates and increasing synthetic efficiency. Several cascade processes have been devised for constructing the isoindolinone framework.

One method involves a base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles, which can assemble the isoindolinone ring through a sequence of deprotonation, nucleophilic addition, cyclization, and rearrangement. acs.org Palladium-catalyzed cascade reactions have also been employed, for example, in the carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes to create fused isoindolinone systems. acs.org Other notable examples include TfOH-catalyzed cyclization of o-alkynylbenzoic acids followed by electrophilic alkylation and ring-opening/closing cascades of isoxazoles to furnish the isoindolinone core. researchgate.net

Enantioselective Synthetic Approaches to Chiral Isoindolin-1-ones

The development of methods for the asymmetric synthesis of isoindolinones is of paramount importance, as many of these compounds possess a stereocenter at the C3 position, and their biological activity is often enantiomer-dependent. chim.itacs.org Strategies have evolved from classical resolution and the use of chiral auxiliaries to more sophisticated catalytic asymmetric methods. chim.it

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is a highly efficient and elegant approach to chirality.

Transition Metal Catalysis: Chiral rhodium catalysts have been successfully used in the enantioselective arylation of N-tosylimines derived from 2-formylbenzoates to produce 3-substituted isoindolinones. chim.it Rhodium(III)-catalyzed C-H activation and annulation, guided by a chiral N-sulfinyl amide, also yields diastereomerically enriched isoindolinones. nih.gov

Organocatalysis: Chiral Brønsted acids have been employed to catalyze the asymmetric addition of thiols to in situ generated N-acyl ketimines, affording N(acyl),S-acetals with a tetrasubstituted stereocenter in high enantioselectivity. beilstein-journals.org Chiral bifunctional organocatalysts, such as those combining a tertiary amine with a urea (B33335) group, have proven effective in promoting reactions to give 3-substituted isoindolinones with high yields and enantioselectivities. nih.gov

Phase Transfer Catalysis: Chiral phase-transfer catalysts, like bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine, have been used in the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with nucleophiles to produce enantioenriched 3,3-disubstituted isoindolinones. nih.gov

| Catalyst Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Chiral Rhodium Catalyst | Arylation of N-tosylimines | First catalytic enantioselective synthesis of 3-substituted isoindolinones. | chim.it |

| Chiral Brønsted Acid | Addition of thiols to ketimines | Creates tetrasubstituted stereocenters with high enantioselectivity. | beilstein-journals.org |

| Chiral Phase-Transfer Catalyst | Cascade reaction | Effective for constructing quaternary stereocenters. | nih.gov |

| Chiral Bifunctional Organocatalyst | General synthesis | Achieves high yields and enantioselectivities under mild conditions. | nih.gov |

Diastereoselective Transformations

Diastereoselective synthesis relies on the use of a chiral auxiliary—a temporary chiral group attached to the substrate—to control the stereochemical outcome of a reaction. The auxiliary is removed after the new stereocenter has been created.

A prominent example is the use of N-tert-butanesulfinyl amides as chiral auxiliaries. acs.orgacs.orgosi.lv For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized and then deprotonated to form a chiral carbanion. The subsequent alkylation of this anion proceeds with high diastereoselectivity, controlled by the bulky sulfinyl group. acs.orgacs.org Similarly, rhodium-catalyzed oxidative C-H olefination and annulation of benzamides bearing a chiral N-sulfinyl auxiliary produces diastereoisomeric isoindolinones. nih.gov The major diastereomer can be separated, and the auxiliary can be cleaved to afford the enantiomerically pure (S)-isoindolinone. nih.gov This strategy has been successfully applied to the synthesis of several biologically active isoindolinone derivatives. nih.gov Another approach involves a double stereo-induction using both a chiral auxiliary on the nucleophile and a chiral phase-transfer catalyst to achieve high diastereomeric excess in intramolecular aza-Michael reactions. beilstein-journals.org

Novel and Green Synthetic Protocols (e.g., Transition Metal-Free Approaches)

The development of novel and environmentally benign synthetic methodologies for producing 7-(aminomethyl)isoindolin-1-one and its analogues is a significant focus in contemporary organic synthesis. These efforts aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One promising green approach involves the use of ultrasonic irradiation to facilitate the synthesis of isoindolin-1-one derivatives. rsc.org This method has been shown to be highly efficient, offering high yields and tolerance to various functional groups. rsc.org The use of ultrasound can significantly reduce reaction times compared to conventional heating methods and can be performed on a multigram scale, indicating its potential for larger-scale applications. rsc.org

Another avenue in green chemistry is the development of one-pot synthesis procedures, which streamline multi-step reactions into a single operation, thereby reducing solvent usage and purification steps. An example of this is the indium-mediated reductive heterocyclization, which allows for the synthesis of isoindolin-1-one derivatives from nitroarenes and o-phthalaldehyde in a one-pot process. clockss.org This method is considered environmentally friendly due to the use of indium and its ability to proceed as a single synthetic operation. clockss.org

Transition metal-free approaches are also gaining traction as they circumvent the use of often toxic and expensive heavy metals. While many traditional syntheses of isoindolinones rely on transition metal catalysts, recent research has focused on alternatives. researchgate.net For instance, methods utilizing organocatalysts are being explored. mdpi.com Furthermore, electrochemical methods, such as the reduction of cyclic imides using carbon electrodes in an undivided cell, present a green and controllable alternative for producing hydroxylactams and lactams, which are related structures. organic-chemistry.org

The principles of green chemistry are also being applied through the development of recyclable catalysts. For example, magnetic nanoparticles functionalized with a catalyst have been used for the synthesis of other nitrogen-containing heterocycles. rsc.org Such catalysts can be easily recovered using an external magnet and reused for multiple reaction cycles with minimal loss of activity, which significantly reduces waste. rsc.org

The following table summarizes some of the novel and green synthetic approaches applicable to the synthesis of isoindolin-1-one analogues.

| Synthetic Approach | Key Features | Advantages |

| Ultrasonic-Assisted Synthesis | Utilizes ultrasonic irradiation. | High efficiency, high yields, reduced reaction times, scalable. rsc.org |

| One-Pot Reductive Heterocyclization | Indium-mediated reaction of nitroarenes and o-phthalaldehyde. | Environmentally friendly, single synthetic operation. clockss.org |

| Electrochemical Reduction | Reduction of cyclic imides using carbon electrodes. | Green, controllable, avoids harsh chemical reductants. organic-chemistry.org |

| Recyclable Nano-catalysts | Functionalized magnetic nanoparticles. | Catalyst can be easily recovered and reused, reducing waste. rsc.org |

| Transition Metal-Free Reactions | Employs organocatalysts or other metal-free conditions. | Avoids use of toxic and expensive heavy metals. mdpi.comrsc.org |

Scale-Up Considerations in Isoindolin-1-one Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of 7-(aminomethyl)isoindolin-1-one presents several challenges that need to be addressed to ensure an efficient, cost-effective, and safe process.

The scalability of the chosen synthetic method is another critical factor. Some modern techniques, while efficient on a lab scale, may not be directly transferable to an industrial setting. However, certain novel methods are being developed with scalability in mind. For example, ultrasonic-assisted synthesis has been demonstrated to be effective on a multigram scale, suggesting its potential for further scale-up. rsc.org Similarly, some multicomponent reactions for producing isoindolin-1-one derivatives have been successfully performed on a gram scale. dntb.gov.ua

The choice of reagents and catalysts also has significant implications for scale-up. The use of expensive or toxic reagents, such as some transition metal catalysts, can be prohibitive for large-scale production due to cost, safety concerns, and waste disposal issues. researchgate.net Therefore, the development of synthetic protocols that utilize cheaper, safer, and more environmentally benign reagents is highly desirable.

Process safety is paramount in industrial synthesis. The potential for runaway reactions, the handling of hazardous materials, and the management of reaction exotherms must be carefully evaluated and controlled. The physical form of intermediates and the final product can also impact the ease of handling and purification on a large scale.

The following table outlines key considerations for the scale-up of isoindolin-1-one synthesis.

| Consideration | Key Aspects | Importance for Scale-Up |

| Synthetic Route Efficiency | Conciseness of the route, atom economy. | Reduces waste, cost, and operational complexity. researchgate.netresearchgate.net |

| Scalability of Method | Feasibility of transitioning from lab to industrial scale. | Ensures the chosen method is practical for large-scale production. rsc.orgdntb.gov.ua |

| Reagents and Catalysts | Cost, toxicity, and environmental impact. | Affects overall cost, safety, and sustainability of the process. researchgate.net |

| Process Safety | Reaction monitoring, handling of hazardous materials. | Essential for preventing accidents and ensuring a safe working environment. |

| Purification and Isolation | Efficiency and scalability of purification methods. | Impacts product purity, yield, and overall process time. |

Chemical Reactivity and Derivatization Studies of 7 Aminomethyl Isoindolin 1 One Scaffold

Reactions at the Aminomethyl Group (e.g., Amidation, Alkylation)

The primary amine of the aminomethyl group is a key functional handle for derivatization. Its nucleophilic nature allows for straightforward reactions such as amidation and alkylation. These reactions are fundamental in extending the molecular framework and are particularly crucial in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, where this scaffold is a common core.

Amidation: The aminomethyl group readily reacts with carboxylic acids, acyl chlorides, or active esters to form stable amide bonds. This reaction is a cornerstone in building the complex side chains of many PARP inhibitors. For instance, coupling with substituted benzoyl chlorides or other heterocyclic carboxylic acids is a common strategy. The design of PARP-1 inhibitors often involves creating a carboxamide moiety to mimic the nicotinamide (B372718) portion of the NAD+ substrate, which is crucial for binding to the enzyme's active site. nih.gov

Alkylation: The primary amine can also undergo nucleophilic substitution reactions with alkyl halides or be subject to reductive amination with aldehydes and ketones. These reactions attach various alkyl or aryl groups, further diversifying the chemical space accessible from this starting material.

The following table summarizes typical reactions at the aminomethyl group:

| Reaction Type | Reagent Class | Product Functional Group | Significance |

|---|---|---|---|

| Amidation | Acyl Halides, Carboxylic Acids | Amide | Key step in synthesizing PARP inhibitors. nih.govrsc.orgnih.gov |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduces diverse substituents. |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | Forms C-N bonds with various groups. |

Modifications and Substitutions on the Isoindolinone Ring System

The isoindolinone ring itself can be modified, although this often requires more specific synthetic strategies compared to reactions at the aminomethyl group. Common approaches involve C-H activation or starting from pre-functionalized precursors.

Methods for synthesizing substituted isoindolinones often involve transition-metal-catalyzed reactions. For example, palladium-catalyzed C-H carbonylation of primary benzylamines can produce the benzolactam core. organic-chemistry.org Another approach is the iridium-catalyzed C-H alkylation of the aromatic ring, which allows for branched-selective addition of simple alkenes. nih.gov Lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with electrophiles is another powerful one-pot method to generate 3-substituted isoindolin-1-ones. beilstein-journals.orgrsc.org These methods highlight the potential to introduce substituents at various positions on the aromatic portion of the isoindolinone scaffold.

Formation of Fused Heterocycles and Polyheterocycles Incorporating the Isoindolin-1-one (B1195906) Core

The isoindolinone scaffold serves as an excellent starting point for the construction of more complex, fused heterocyclic systems. These larger structures are of interest in drug discovery and materials science.

One strategy involves the intramolecular cyclization of appropriately substituted isoindolinone derivatives. For example, 3-substituted isoindolin-1-ones can be used to synthesize cinnoline (B1195905) and 1,2,4-[e]-benzotriazine derivatives through a two-step procedure involving an initial addition reaction followed by cyclization. nih.gov The synthesis of seven-membered rings, such as azepines and oxepines, fused to other heterocyclic systems demonstrates the versatility of cyclization reactions in creating complex polycyclic architectures. mdpi.comutas.edu.au Such synthetic routes often rely on the strategic placement of functional groups that can react intramolecularly to form the new ring. researchgate.net

Exploration of Reaction Mechanisms for Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. For the formation of the isoindolinone ring itself, several mechanisms have been proposed. For instance, the condensation of o-phthalaldehyde (B127526) with primary amines may proceed through a dihydroisoindole-diol intermediate followed by dehydration and tautomerization, or via a organic-chemistry.orgresearchgate.net-H sigmatropic rearrangement. clockss.org

In the derivatization of the ring, transition metal-catalyzed reactions follow well-established mechanistic pathways. For example, iridium-catalyzed alkylation is believed to proceed via a five-membered aza-metalacycle complex. nih.govresearchgate.net Similarly, organocatalytic approaches, such as the Friedel-Crafts alkylation to form 3-substituted isoindolinones, are thought to involve the in-situ formation of an acyliminium ion stabilized by a chiral acid catalyst, which directs the stereochemistry of the reaction. chim.it The investigation of Mannich reactions using α-amido sulfones derived from 2-formyl benzoate (B1203000) has also shed light on cyclization steps, highlighting the role of bifunctional organocatalysts. mdpi.com

Synthetic Utility as a Building Block and Intermediate

The structural features and reactivity of 7-(aminomethyl)isoindolin-1-one make it a valuable building block for creating more elaborate molecules.

The isoindolinone core is found in numerous natural products and biologically active compounds, making it an important scaffold in medicinal chemistry. clockss.org Its use as a starting material is exemplified in the synthesis of PARP inhibitors. nih.govnuph.edu.ua The general strategy involves using the aminomethyl group as an anchor point for building out a complex side chain that interacts with the PARP enzyme, while the isoindolinone core itself mimics the nicotinamide-ribose part of NAD+. mdpi.com Different scaffolds, such as quinazolinone, have been designed as bioisosteres of the phthalazinone core found in inhibitors like Olaparib, demonstrating the modularity of this synthetic approach. rsc.org

A specialized application of this scaffold's reactive aminomethyl group is its incorporation into synthetic oligonucleotides. Modified oligonucleotides are essential tools in diagnostics and are the basis for a new class of therapeutics. nih.gov

The primary amine on the 7-(aminomethyl)isoindolin-1-one can be used as a point of attachment for conjugating other molecules, such as fluorophores, quenchers, or delivery agents, to an oligonucleotide. nih.govatdbio.com This is typically achieved by first incorporating a phosphoramidite (B1245037) version of the modifier into the growing oligonucleotide chain during automated synthesis. The exposed amino group can then be reacted post-synthetically with an amine-reactive species, such as an N-hydroxysuccinimide (NHS) ester of the desired label. atdbio.com This allows for the precise placement of functional modifications within the oligonucleotide sequence, enhancing its properties for specific applications. idtdna.com

The following table lists the chemical compounds mentioned in this article:

| Compound Name |

|---|

| 7-(Aminomethyl)isoindolin-1-one |

| N'-benzyl-N,N-dimethylurea |

| o-phthalaldehyde |

| Cinnoline |

| 1,2,4-[e]-Benzotriazine |

| Azepine |

| Oxepine |

| Olaparib |

| Quinazolinone |

| Nicotinamide adenine (B156593) dinucleotide (NAD+) |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, NOESY)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most fundamental insights into the molecule's structure. clockss.org In a typical ¹H NMR spectrum of an isoindolin-1-one (B1195906) derivative, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the isoindolinone ring, and the aminomethyl group would be observed. clockss.orgrsc.org The chemical shifts (δ) of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. clockss.orgrsc.org

To establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.netyoutube.com This helps to trace out the spin systems within the molecule, for instance, confirming the relationship between the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or its modern variant HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings, typically over two or three bonds. researchgate.net This is crucial for connecting different fragments of the molecule, for example, linking the aminomethyl group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This technique is particularly valuable for determining the stereochemistry and conformation of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Isoindolin-1-one Derivatives Note: This table presents generalized data for the isoindolin-1-one core structure. Specific shifts for 7-(aminomethyl)isoindolin-1-one may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.4 - 7.9 | 122 - 133 |

| C=O | - | ~167 - 171 |

| Ring CH₂ | ~4.4 - 4.9 | ~45 - 51 |

| Aminomethyl CH₂ | Varies | Varies |

Data compiled from representative isoindolin-1-one spectra. clockss.orgrsc.org

Conformational Analysis by NMR

NMR spectroscopy, particularly through the use of NOESY and the analysis of coupling constants, is a powerful tool for studying the conformation of molecules in solution. nih.gov For cyclic structures like isoindolin-1-one, these techniques can help determine the puckering of the five-membered ring and the preferred orientation of the aminomethyl substituent. Variable-temperature NMR experiments can also provide insights into the dynamic processes and energy barriers between different conformations. researchgate.net The study of coupling constants between protons on adjacent carbons can reveal dihedral angles, which are critical for defining the three-dimensional shape of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 7-(aminomethyl)isoindolin-1-one and to gain insights into its structural components through fragmentation analysis. clockss.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. clockss.org In a typical mass spectrum, the molecule will be ionized, and the resulting molecular ion peak (M+) will confirm the molecular weight. The molecule may also fragment in a predictable manner, and the analysis of these fragment ions can provide further structural information, corroborating the data obtained from NMR spectroscopy. clockss.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 7-(aminomethyl)isoindolin-1-one. clockss.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. libretexts.org Key characteristic absorptions for this molecule would include:

A strong absorption band for the carbonyl (C=O) group of the lactam, typically appearing in the range of 1670-1780 cm⁻¹. pressbooks.pub

N-H stretching vibrations for the amine and the lactam, which would appear in the region of 3200-3500 cm⁻¹. libretexts.org Primary amines (like the aminomethyl group) usually show two bands in this region. pressbooks.pub

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. libretexts.org

C-N stretching vibrations.

The presence and position of these bands provide clear evidence for the key functional groups within the molecule. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for 7-(Aminomethyl)isoindolin-1-one

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Lactam C=O | Stretch | 1670 - 1780 |

| N-H (Amine & Lactam) | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1350 |

Data compiled from general IR spectroscopy principles. libretexts.orgpressbooks.publibretexts.org

Chiroptical Techniques (e.g., Circular Dichroism) for Absolute Configuration Assignment

If 7-(aminomethyl)isoindolin-1-one is synthesized in a chiral, non-racemic form, chiroptical techniques like circular dichroism (CD) spectroscopy are essential for determining its absolute configuration. hebmu.edu.cn CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is unique to a specific enantiomer and can be used to assign the absolute stereochemistry (R or S) by comparing the experimental spectrum to that predicted by theoretical calculations or by empirical rules established for similar compounds. nih.govnih.gov This is particularly important in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Advanced Microscale Techniques for Structural Elucidation

The definitive structural elucidation of complex molecules from minute sample quantities has been significantly advanced by the advent of sophisticated microscale analytical techniques. For a compound such as 7-(Aminomethyl)isoindolin-1-one, which may be synthesized in small quantities or isolated as a low-abundance metabolite, these methods are indispensable for unambiguous characterization. Techniques including, but not limited to, microcrystal electron diffraction (MicroED), advanced Nuclear Magnetic Resonance (NMR) spectroscopy with cryoprobes, and Capillary Electrophoresis-Mass Spectrometry (CE-MS) provide unparalleled insights into molecular connectivity, stereochemistry, and three-dimensional architecture from sub-milligram sample amounts.

Microcrystal electron diffraction (MicroED) has emerged as a powerful technique for determining the structure of small molecules from nanocrystals, a significant advantage when growing larger crystals suitable for conventional single-crystal X-ray diffraction is not feasible. nih.gov This method has proven capable of providing high-resolution three-dimensional structural information and confirming the absolute stereochemistry of chiral compounds, which is critical in pharmaceutical research. nih.gov

For soluble samples, high-field NMR spectroscopy, equipped with microprobes or cryoprobes, can yield comprehensive structural data from microgram-level samples. These technologies dramatically enhance sensitivity, allowing for the acquisition of a full suite of one-dimensional and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to map out the complete covalent framework of the molecule.

Hyphenated techniques, particularly those coupling high-resolution separation with sensitive detection, are paramount for analyzing complex mixtures or verifying the purity of a sample. Capillary Electrophoresis-Mass Spectrometry (CE-MS) is exceptionally well-suited for this purpose, offering high separation efficiency for charged analytes like 7-(Aminomethyl)isoindolin-1-one from minimal sample volumes. nih.govnih.gov The coupling to high-resolution mass spectrometry provides accurate mass measurements, facilitating molecular formula determination and structural characterization through fragmentation analysis. nih.govnih.gov

The following tables present hypothetical yet representative data that would be anticipated from the analysis of 7-(Aminomethyl)isoindolin-1-one using advanced microscale techniques.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Data

CE-MS analysis would confirm the molecular weight and provide insights into the purity of 7-(Aminomethyl)isoindolin-1-one. The basic aminomethyl group would render the molecule suitable for analysis in positive ion mode, where it would be readily protonated.

| Parameter | Value |

| Instrument | High-Performance Capillary Electrophoresis system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Capillary | Fused silica, 50 µm i.d., 80 cm total length |

| Background Electrolyte (BGE) | 50 mM Ammonium (B1175870) Acetate (B1210297), pH 4.5 |

| Injection Volume | ~5 nL |

| Separation Voltage | +25 kV |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed m/z of Protonated Molecule [M+H]⁺ | 163.0866 |

| Calculated m/z for C₉H₁₁N₂O⁺ | 163.0866 |

| Migration Time | 6.2 min |

| MS/MS Fragmentation Ions (Hypothetical) | m/z 146 (loss of NH₃), m/z 132 (loss of CH₂NH₂), m/z 118 (loss of C=O and NH₃) |

This table is a representation of expected data.

Single-Crystal X-ray Diffraction Data

Should a suitable microcrystal of 7-(Aminomethyl)isoindolin-1-one be obtained, single-crystal X-ray diffraction would provide unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netexcillum.comcreative-biostructure.com

| Parameter | Value |

| Empirical Formula | C₉H₁₀N₂O |

| Formula Weight | 162.19 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 98.5° |

| Volume | 840 ų |

| Z | 4 |

| Calculated Density | 1.28 g/cm³ |

| R-factor | ~4% |

This table is a representation of expected data.

Computational and Theoretical Investigations of Isoindolin 1 One Systems

Molecular Modeling and Simulation Studies

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of isoindolin-1-one (B1195906) derivatives at an atomic level. nih.gov These methods are instrumental in predicting binding modes, assessing the stability of ligand-protein complexes, and elucidating the energetic factors driving molecular recognition. nih.gov

For instance, molecular modeling studies have been crucial in understanding how isoindolin-1-one-based inhibitors interact with their protein targets. nih.gov In the context of PI3Kγ inhibitors, molecular docking has been used to determine the binding poses of various isoindolin-1-one analogs within the ATP binding pocket. nih.gov These studies have revealed key hydrogen bonding and hydrophobic interactions that are critical for inhibitory activity. nih.gov

Following docking, molecular dynamics simulations are often performed to evaluate the stability of the predicted binding poses and to analyze the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more realistic representation of the interactions in a solvated environment. The root mean square deviation (RMSD) of the ligand and protein backbone are common metrics used to assess the stability of the simulation, with lower and more stable RMSD values indicating a well-equilibrated and stable complex. nih.gov

The insights gained from molecular modeling and simulation studies are invaluable for structure-based drug design, enabling the optimization of existing inhibitors and the discovery of novel compounds with improved potency and selectivity. nih.gov

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offer a deeper understanding of the electronic structure and properties of isoindolin-1-one systems. acs.orgnih.gov These methods are used to investigate molecular geometries, electronic distributions, and spectroscopic characteristics, providing a fundamental basis for interpreting experimental data and predicting molecular behavior. acs.org

Geometry Optimization and Electronic Structure Analysis

DFT calculations are widely used to determine the optimized ground-state geometry of isoindolin-1-one derivatives. acs.org This process involves finding the minimum energy conformation of the molecule, which provides insights into its three-dimensional structure. The optimized geometry is a crucial starting point for further computational analysis.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests a more reactive molecule. nih.gov

These electronic structure analyses help in understanding the reactivity, stability, and potential interaction sites of isoindolin-1-one compounds. acs.org

Prediction of Spectroscopic Properties

Quantum chemical methods are also employed to predict various spectroscopic properties of isoindolin-1-one derivatives, which can then be compared with experimental data for validation. acs.org Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are commonly performed. researchgate.net

By calculating the vibrational frequencies, theoretical IR spectra can be generated and compared with experimental spectra to aid in the assignment of characteristic absorption bands, such as the carbonyl stretching frequency of the isoindolin-1-one ring. acs.orgresearchgate.net Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and correlated with experimental values, assisting in the structural elucidation of newly synthesized compounds. researchgate.net

The agreement between calculated and experimental spectroscopic data serves as a validation of the computational methodology and provides confidence in the predicted molecular structures and properties. researchgate.net

Structure-Activity Relationship (SAR) Studies in a Mechanistic Context

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov In the context of isoindolin-1-one systems, computational methods play a significant role in elucidating the mechanistic basis of SAR.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are often developed to correlate the 3D properties of molecules with their biological activities. nih.gov These models can generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, providing a visual guide for molecular modification. nih.gov

Influence of Substitution Patterns on Molecular Interactions

The substitution pattern on the isoindolin-1-one scaffold has a profound impact on its molecular interactions and, consequently, its biological activity. nih.govnih.gov SAR studies, often supported by computational analysis, explore how different substituents at various positions of the isoindolin-1-one ring influence binding affinity and selectivity.

For example, in the development of PARP-1 inhibitors, introducing a methyl substituent at position 1 of the isoindolin-1-one core was found to significantly improve binding efficiency. nih.gov The stereochemistry of this substituent can also be critical, with one enantiomer often exhibiting significantly higher potency than the other. nih.gov

Computational analyses can rationalize these observations by examining how different substituents alter the shape, electronic properties, and interaction capabilities of the molecule. For instance, the introduction of a halogen atom can lead to the formation of halogen bonds with the protein target, enhancing binding affinity. mdpi.com Similarly, the addition of hydrogen bond donors or acceptors can create new interactions with key residues in the binding site. nih.gov

By systematically exploring the effects of different substitution patterns, SAR studies provide a roadmap for the rational design of more potent and selective isoindolin-1-one-based compounds.

Docking Studies on Molecular Targets (Focus on interaction mechanisms, not efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For isoindolin-1-one derivatives, docking studies are instrumental in understanding the specific interactions that govern their binding to various molecular targets, such as enzymes and receptors. nih.govnih.gov These studies focus on the mechanism of interaction, providing a detailed picture of the binding mode at the atomic level.

Docking simulations can identify key amino acid residues in the active site of a protein that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent interactions with the isoindolin-1-one ligand. nih.govnih.gov For example, in the case of isoindolin-1-one inhibitors of cyclin-dependent kinase 7 (CDK7), docking studies have shown that the ligands form conventional hydrogen bonds with active site residues like LYS41 and LYS139. nih.gov

The results of docking studies are often visualized as 3D models of the ligand-protein complex, which provide a clear representation of the binding interactions. These models are crucial for understanding the molecular basis of inhibition and for guiding the design of new inhibitors with improved binding affinity. nih.gov The binding energy, often reported as a docking score, provides a qualitative estimate of the binding affinity, with lower (more negative) values generally indicating a more favorable interaction. nih.gov

It is important to note that while docking can predict binding modes and relative affinities, it does not directly measure efficacy. However, by elucidating the mechanism of interaction, docking studies provide a critical foundation for understanding the structure-activity relationships and for the rational design of more effective isoindolin-1-one-based therapeutic agents. mdpi.com

Prediction of Reaction Pathways and Energetics

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involved in the synthesis of isoindolin-1-one derivatives. These theoretical investigations provide detailed insights into reaction pathways, the stability of intermediates, and the energetics of transition states, which are often difficult to determine experimentally. Such studies are crucial for optimizing reaction conditions and for the rational design of novel synthetic routes.

One notable study focused on the base-promoted cascade reactions for the synthesis of 3,3-dialkylated isoindolin-1-ones and 3-methyleneisoindolin-1-ones. acs.orgresearchgate.netacs.org Researchers employed DFT calculations to unravel the mechanistic intricacies of the reaction between 2-carbonylbenzonitriles and ((chloromethyl)sulfonyl)benzenes. researchgate.net The calculations were instrumental in explaining the observed selectivity and in proposing a plausible reaction mechanism. acs.orgresearchgate.net

The investigation centered on the bifurcation of the reaction pathway of the initial alkoxide intermediate. This intermediate has two potential cyclization routes: a Darzens-type reaction to form an epoxide or an intramolecular nucleophilic attack on the cyano group to form the isoindolin-1-one ring system. researchgate.net The computational results, specifically the calculated free energies of the relevant species, provided a quantitative basis for understanding why one pathway is favored over the other under specific reaction conditions. researchgate.net

A proposed mechanism for the formation of 3,3-disubstituted isoindolin-1-ones involves a cascade of reactions that are initiated by a base. The mechanism was supported by DFT calculations which helped to map out the free energy profile of the reaction. researchgate.net The calculations revealed the relative stabilities of the intermediates and the energy barriers for the transition states, thus providing a comprehensive energetic landscape of the reaction. researchgate.net

The following table summarizes the calculated free energies for key species in a model system, illustrating the energetic favorability of the isoindolin-1-one formation pathway. The calculations were performed at the APFD/aug-cc-pVDZ level of theory with the Polarizable Continuum Model (PCM) to account for the solvent effects of acetonitrile (B52724) at 298 K. researchgate.net

Table 1: Calculated Free Energies of Species in the Isoindolin-1-one Synthesis Pathway

| Species | Description | Calculated Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial separated starting materials | 0.0 |

| Int-1 | Initial adduct | -15.2 |

| TS-1 | Transition state for the first cyclization | -1.5 |

| Int-2 | Cyclized intermediate | -49.6 |

| TS-2 | Transition state for the subsequent rearrangement | -14.9 |

| Product | Final isoindolin-1-one product | -62.5 |

Data sourced from DFT calculations on a model reaction system. researchgate.net

Further theoretical work on the synthesis of isoindolin-1-ones from the condensation of o-phthalaldehyde (B127526) and primary amines has proposed two primary mechanistic pathways. clockss.org The classical mechanism involves the formation of a 1H-2,3-dihydroisoindole-1,3-diol intermediate, which then undergoes dehydration and tautomerization to yield the final product. clockss.org An alternative pathway, supported by computational studies, suggests a acs.orgnih.gov-hydride sigmatropic rearrangement as a key step. clockss.org These theoretical models are crucial for understanding the fundamental steps of isoindolin-1-one ring formation and for predicting how substituents on the starting materials might influence the reaction outcome. clockss.org

While specific computational studies on the reaction pathways and energetics for the synthesis of 7-(aminomethyl)isoindolin-1-one are not extensively documented in the literature, the general principles derived from the theoretical investigations of related isoindolin-1-one systems provide a solid foundation for predicting its formation mechanism. The insights gained from these computational models are instrumental in guiding the synthetic strategies for this and other structurally similar compounds.

Mechanistic Studies of Interactions with Biological Systems in Vitro Focus

Interaction Mechanisms with Specific Biomolecules (e.g., Proteins, Nucleic Acids)

The biological activity of 7-(aminomethyl)isoindolin-1-one and its analogs stems from their ability to bind to and modulate the function of specific biological macromolecules. Research has primarily centered on their interactions with proteins, particularly enzymes, while some studies have explored their potential to bind to nucleic acids.

The isoindolin-1-one (B1195906) moiety is recognized as a valuable scaffold for building enzyme inhibitors. researchgate.net A significant area of investigation has been the inhibition of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology. rsc.orgnih.gov It functions as part of the CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle progression. nih.gov Additionally, it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for gene expression. nih.gov

Inhibitors based on the isoindolin-1-one scaffold are being explored for their potential to block the ATP-binding site of CDK7, thereby preventing its kinase activity. nih.gov This inhibition disrupts the phosphorylation events necessary for both cell cycle progression and transcription, leading to cell cycle arrest and halting tumor growth. nih.govnih.gov

Beyond CDK7, isoindolin-1-one derivatives have been studied as inhibitors of other kinases and enzymes. For instance, computational modeling has been used to investigate isoindolin-1-one derivatives as potent inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), another enzyme implicated in cancer. nih.gov Other studies have designed and synthesized isoindolin-1-one derivatives that show inhibitory activity against urease, an enzyme relevant in certain bacterial infections and other pathological conditions. acs.org

To understand the inhibitory action of isoindolin-1-one derivatives, researchers employ computational and experimental binding studies. Molecular docking, a computational technique, predicts the conformation and binding affinity of a ligand within the active site of a target protein. researchgate.net

In silico studies of a library of 48 isoindolin-1-one compounds against CDK7 have demonstrated strong binding affinities, with calculated binding energies reaching as low as -10.1 kcal/mol. researchgate.netnih.gov These studies revealed that the stability of the enzyme-inhibitor complex is maintained through specific interactions with amino acid residues in the kinase's active site. nih.gov Fragment molecular orbital (FMO) calculations and binding mode analysis identified key hydrogen bonding interactions. researchgate.netnih.gov

For example, certain isoindolin-1-one derivatives were predicted to form hydrogen bonds with residues such as LYS139, ASN141, ASN142, and MET94 within the CDK7 active site. researchgate.net FMO calculations further highlighted LYS139 and LYS41 as major contributors to the binding interactions. nih.gov Similarly, docking studies of isoindolin-1-one derivatives as PI3Kγ inhibitors showed interactions with key residues like I879 in the ATP binding pocket. nih.gov

Table 1: Predicted Binding Interactions of Isoindolin-1-one Derivatives with CDK7

| Interacting Residue | Interaction Type | Reference |

| LYS139 | Hydrogen Bond | researchgate.net |

| LYS41 | Major Binding Contributor | nih.gov |

| ASN141 | Hydrogen Bond | researchgate.net |

| ASN142 | Hydrogen Bond | researchgate.net |

| MET94 | Hydrogen Bond | researchgate.net |

While much of the research has focused on protein interactions, some studies have explored the binding of isoindolin-1-one derivatives to nucleic acids. In one study, a ureido-isoindolin-1-one was synthesized and incorporated into an oligonucleotide with the aim of binding to a cytosine-guanine (CG) base pair in duplex DNA. nih.gov Although it showed effective complexing in a model system, it did not effectively recognize duplex DNA to form a stable triple helix. nih.gov In contrast, other research has shown that certain novel phenyl and pyridyl substituted isoindolines can act as potent DNA intercalators, inserting themselves between the base pairs of the DNA helix. nih.gov Another related indoline (B122111) compound was found to alkylate the N3 position of adenine (B156593) in DNA. nih.gov

Modulation of Cellular Pathways: Mechanistic Elucidation (e.g., Signaling Pathways)

The inhibition of key enzymes like CDK7 by isoindolin-1-one-based compounds has profound effects on cellular signaling pathways. By blocking CDK7, these inhibitors can simultaneously disrupt pathways controlling cell division and gene transcription, which are often dysregulated in cancer. nih.gov

Inhibition of CDK7 has been shown to suppress cell cycle progression and down-regulate MYC signaling, a pathway frequently implicated in treatment-resistant cancers. nih.gov The antitumor effects involve not only halting the cell cycle but also inducing apoptosis (programmed cell death). nih.gov Mechanistically, CDK7 inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. nih.gov This phosphorylation is essential for the transcription of many genes, including those located at super-enhancers, which are large clusters of regulatory DNA elements that drive the expression of key cell identity and oncogenes. nih.govresearchgate.net By blocking this process, CDK7 inhibitors can effectively shut down the transcriptional programs that cancer cells rely on for their growth and survival. nih.gov

Studies in HER2-positive breast cancer models, for example, have shown that CDK7 inhibition can overcome therapeutic resistance by blocking the reactivation of multiple kinase signaling pathways, including the PI3K/AKT pathway, which relies on CDK7 for transcriptional activation. nih.gov

Structure-Based Design and Synthesis of Mechanistic Probes

The development of potent and selective inhibitors based on the 7-(aminomethyl)isoindolin-1-one scaffold relies heavily on structure-based design. This approach uses the three-dimensional structure of the target protein to guide the design of new molecules with improved binding affinity and specificity. rsc.org

Researchers use computational tools for in silico virtual screening of large libraries of isoindolin-1-one derivatives to identify promising candidates. researchgate.net Based on docking results and structure-activity relationship (SAR) analysis, new compounds are designed through strategies like fragment replacement or scaffold hopping. nih.govsigmaaldrich.com For example, based on SAR analysis of PI3Kγ inhibitors, one hundred new compounds with the isoindolin-1-one core were designed and evaluated computationally before synthesis. nih.gov Another approach involved linking the isoindolin-1-one backbone to a barbiturate (B1230296) moiety to create novel urease inhibitors, with molecular docking used to confirm that the designed compounds could fit appropriately within the enzyme's active site. acs.org

Once designed, these mechanistic probes are synthesized for in vitro testing. Various synthetic methodologies have been developed for isoindolin-1-ones, including one-pot multicomponent reactions that allow for the efficient creation of diverse derivatives. These synthesized compounds are then evaluated in biological assays to confirm their predicted activity and to further refine the design models.

Biological Target Identification Methodologies

While some isoindolin-1-one derivatives are designed with a specific target in mind (e.g., CDK7), it is often necessary to experimentally identify the full range of biological targets for a novel compound. This is crucial for understanding its mechanism of action and potential off-target effects. nih.gov

A primary method for target identification is affinity-based pull-down , often using affinity chromatography. nih.gov In this technique, a derivative of the small molecule, such as 7-(aminomethyl)isoindolin-1-one, is chemically modified by attaching an affinity tag like biotin (B1667282). This "bait" molecule is then incubated with a complex mixture of proteins, such as a cell lysate. The bait and any proteins that bind to it are then "pulled down" or purified from the mixture using the affinity tag (e.g., with streptavidin-coated beads for a biotin tag). The captured proteins can then be identified using techniques like mass spectrometry.

Another powerful, label-free method is Drug Affinity Responsive Target Stability (DARTS) . nih.gov This approach relies on the principle that when a small molecule binds to its protein target, it often stabilizes the protein's structure. In a DARTS experiment, cell lysates are treated with either the compound or a control solvent. The lysates are then subjected to limited proteolysis by adding a protease. Non-target proteins are digested by the protease, while the target protein, stabilized by the bound compound, remains largely intact. The protected proteins can then be identified by comparing the protein bands on a gel or through more advanced proteomic analysis. nih.gov These biochemical methods, along with genetic and computational approaches, provide a robust toolkit for deconvoluting the complex interactions between small molecules like 7-(aminomethyl)isoindolin-1-one and the cellular machinery. acs.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The development of robust and efficient synthetic routes to 7-(Aminomethyl)isoindolin-1-one and its derivatives is paramount for advancing research in this area. While general methods for isoindolinone synthesis exist, future efforts should focus on methodologies that are not only high-yielding but also atom-economical, scalable, and environmentally benign.

Furthermore, one-pot and tandem reaction sequences present an attractive strategy for the rapid assembly of the 7-(Aminomethyl)isoindolin-1-one core. An indium-mediated one-pot synthesis of isoindolin-1-ones from nitroarenes and o-phthalaldehyde (B127526) has been reported, offering a concise route to this heterocyclic system. clockss.org Adapting such a strategy to appropriately substituted starting materials could provide a direct and efficient entry to 7-(Aminomethyl)isoindolin-1-one. A reported synthesis of the closely related 6-(Aminomethyl)isoindolin-1-one (B597339) involved the complete hydrogenation of a dicyanide precursor, highlighting a potential route that could be optimized for the 7-substituted isomer. researchgate.net

Electrochemical methods also represent a green and powerful alternative for the synthesis of isoindolinones. organic-chemistry.org The electrochemical reduction of cyclic imides to generate hydroxylactams and lactams has been demonstrated, and future work could explore the application of this technology to the synthesis of 7-(Aminomethyl)isoindolin-1-one, potentially from readily available starting materials.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal-Catalyzed C-H Activation | High atom economy, direct functionalization | Development of catalysts with high regioselectivity for the 7-position. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Design of novel reaction cascades with readily available starting materials. |

| Electrochemical Synthesis | Environmentally friendly, mild conditions | Optimization of reaction conditions for high yield and selectivity. |

Exploration of New Derivatization Strategies and Chemical Transformations

The primary aminomethyl group at the 7-position of the isoindolinone core is a key functional handle for derivatization, allowing for the introduction of a wide range of substituents and the construction of diverse chemical libraries. Future research should focus on exploring novel and efficient strategies to modify this group, thereby accessing new chemical entities with potentially unique biological activities.

A plethora of classic and modern amine derivatization reactions can be envisioned. These include, but are not limited to, acylation, sulfonylation, reductive amination, and urea (B33335)/thiourea formation. Beyond these standard transformations, the development of more sophisticated derivatization strategies is warranted. For example, the use of multicomponent reactions, such as the Ugi or Passerini reactions, could enable the rapid generation of highly complex and diverse molecules from 7-(Aminomethyl)isoindolin-1-one in a single step. researchgate.net

Furthermore, the aminomethyl group can serve as a linchpin for the construction of more elaborate heterocyclic systems. For instance, condensation with dicarbonyl compounds or their equivalents could lead to the formation of fused or spirocyclic structures, significantly expanding the structural diversity of the isoindolinone scaffold. Modern strategies for heterocycle synthesis, including metal-free approaches and visible-light-mediated catalysis, could be employed to achieve these transformations under mild and efficient conditions. mdpi.comresearchgate.net

The development of site-selective modifications on the aromatic ring of the isoindolinone core, while preserving the aminomethyl functionality, also presents a significant challenge and opportunity. This would allow for the fine-tuning of electronic and steric properties of the molecule, which can be crucial for optimizing biological activity.

Application of Advanced Computational Techniques for Rational Design

The integration of advanced computational techniques into the drug discovery process has the potential to significantly accelerate the identification and optimization of novel drug candidates based on the 7-(Aminomethyl)isoindolin-1-one scaffold. nih.gov Future research should leverage these in silico tools for the rational design of derivatives with desired pharmacological profiles.

Molecular docking and virtual screening can be employed to predict the binding modes and affinities of 7-(Aminomethyl)isoindolin-1-one derivatives against a wide range of biological targets. nih.govnih.gov This can help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources. For instance, a study on isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors demonstrated the utility of molecular modeling in understanding structure-activity relationships and guiding the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of 7-(Aminomethyl)isoindolin-1-one derivatives with their biological activity. These models can then be used to design new compounds with improved potency and other desirable properties.

Furthermore, de novo drug design algorithms can be utilized to generate novel molecular structures based on the 7-(Aminomethyl)isoindolin-1-one scaffold that are predicted to have high affinity and selectivity for a specific target. This approach can lead to the discovery of truly innovative drug candidates that might not be identified through traditional medicinal chemistry approaches.

| Computational Technique | Application to 7-(Aminomethyl)isoindolin-1-one | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities to various protein targets. | Identification of potential biological targets and lead compounds. |

| Virtual Screening | Screening large compound libraries for potential hits. | Rapid identification of promising derivatives for further investigation. |

| QSAR | Developing predictive models for biological activity. | Rational design of compounds with improved potency and properties. |

| De novo Design | Generating novel molecular structures with desired properties. | Discovery of innovative drug candidates with novel scaffolds. |

Investigation of New Mechanistic Roles in Chemical Biology

The isoindolinone core is a common feature in molecules with diverse and important biological activities. nih.govnih.gov A key future research direction is to utilize 7-(Aminomethyl)isoindolin-1-one and its derivatives as chemical probes to investigate new mechanistic roles in chemical biology. The aminomethyl group provides a convenient attachment point for reporter tags, such as fluorescent dyes or biotin (B1667282), enabling the use of these molecules in pull-down assays to identify protein targets or in imaging studies to visualize their subcellular localization.

The development of photoaffinity labeling probes based on the 7-(Aminomethyl)isoindolin-1-one scaffold could be a powerful strategy to covalently label and identify the direct binding partners of these compounds in a complex biological system. This would provide invaluable insights into their mechanism of action.

Furthermore, by systematically modifying the substituents introduced via the aminomethyl group, it is possible to create focused libraries of compounds to probe specific biological pathways. For example, by attaching fragments known to interact with particular enzyme families or receptor types, one could develop selective inhibitors or modulators and use them to dissect complex cellular processes. The modular nature of the 7-(Aminomethyl)isoindolin-1-one scaffold makes it an ideal platform for the application of fragment-based drug discovery (FBDD) principles.

Synthesis of Complex Natural Product Analogues Containing the Isoindolinone Core

Many complex natural products possess the isoindolinone core and exhibit potent biological activities. nih.gov A fascinating and challenging area of future research lies in the synthesis of novel analogues of these natural products, incorporating the 7-(Aminomethyl)isoindolin-1-one moiety. This strategy, often referred to as "diverted total synthesis" or "analogue-oriented synthesis," can lead to the discovery of compounds with improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability.

For example, the cytochalasans and indolocarbazoles are two major classes of natural products that feature the isoindolinone skeleton. nih.gov Future synthetic efforts could focus on developing convergent strategies that allow for the late-stage introduction of the 7-(Aminomethyl)isoindolin-1-one fragment into synthetic intermediates en route to these natural products. This would provide access to a wide range of novel analogues that would be difficult to prepare by other means.

The exploration of biomimetic synthetic strategies, inspired by the proposed biosynthetic pathways of these natural products, could also provide a powerful approach for the construction of complex analogues. By understanding how nature assembles these intricate molecules, chemists can design more efficient and elegant synthetic routes.

The synthesis of these complex natural product analogues will not only provide new opportunities for drug discovery but will also push the boundaries of modern synthetic organic chemistry, stimulating the development of new synthetic methods and strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.